molecular formula C18H20N2O7 B6605641 4-tert-butyl2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)morpholine-2,4-dicarboxylate CAS No. 2240185-65-1

4-tert-butyl2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)morpholine-2,4-dicarboxylate

Cat. No.: B6605641
CAS No.: 2240185-65-1
M. Wt: 376.4 g/mol
InChI Key: LRZVTFGJFLNTDX-UHFFFAOYSA-N
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Description

4-tert-butyl2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)morpholine-2,4-dicarboxylate is a complex organic compound characterized by its unique molecular structureIts molecular formula is C18H20N2O6, and it has a molecular weight of 360.36 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)morpholine-2,4-dicarboxylate involves multiple steps. One common method includes the reaction of tert-butylamine with phthalic anhydride to form the intermediate, which is then reacted with morpholine-2,4-dicarboxylic acid under controlled conditions to yield the final product . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to proceed efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)morpholine-2,4-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-tert-butyl2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)morpholine-2,4-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-butyl2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)morpholine-2,4-dicarboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, modulating processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)morpholine-2,4-dicarboxylate stands out due to its specific structural features, which confer unique chemical properties and biological activities. Its morpholine ring and tert-butyl group contribute to its stability and reactivity, making it a valuable compound in various research applications .

Properties

IUPAC Name

4-O-tert-butyl 2-O-(1,3-dioxoisoindol-2-yl) morpholine-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O7/c1-18(2,3)26-17(24)19-8-9-25-13(10-19)16(23)27-20-14(21)11-6-4-5-7-12(11)15(20)22/h4-7,13H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZVTFGJFLNTDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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